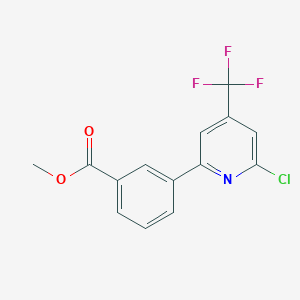

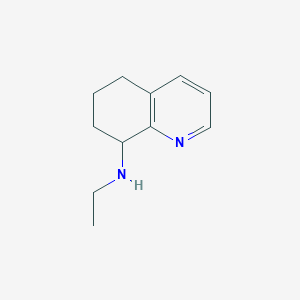

N-ethyl-5,6,7,8-tetrahydroquinolin-8-amine

Übersicht

Beschreibung

“N-ethyl-5,6,7,8-tetrahydroquinolin-8-amine” is a chemical compound with the CAS Number: 878025-41-3 . It has a molecular weight of 176.26 . It is in liquid form .

Synthesis Analysis

A novel two-step synthesis of 5,6,7,8-tetrahydroquinolin-8-ylamine, involving regioselective nitrosation of 5,6,7,8-tetrahydroquinoline followed by oxime reduction, is described . Oxime hydrolysis affords 6,7-dihydro-5H-quinolin-8-one .Molecular Structure Analysis

The InChI Code for “N-ethyl-5,6,7,8-tetrahydroquinolin-8-amine” is 1S/C11H16N2/c1-2-12-10-7-3-5-9-6-4-8-13-11(9)10/h4,6,8,10,12H,2-3,5,7H2,1H3 . The key for this InChI Code is NKBKRVWPGIIUGY-UHFFFAOYSA-N .Chemical Reactions Analysis

Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, known as CAMPY (L1), or the 2-methyl substituted analogue Me-CAMPY (L2) were employed as novel ligands in Cp* metal complexes for the ATH of a series of substituted dihydroisoquinolines (DHIQs), known for being key intermediates in the synthesis of biologically active alkaloids .Physical And Chemical Properties Analysis

“N-ethyl-5,6,7,8-tetrahydroquinolin-8-amine” is a liquid at room temperature . It has a molecular weight of 176.26 . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Analogs as Antinociceptive Agents

A study by Dukat et al. (2004) explored amine-substituted 8-amino-5,6,7,8-tetrahydroisoquinolines as analogs of the nicotinic cholinergic 3-(aminomethyl)pyridines. While they did not bind at nicotinic acetylcholine (nACh) receptors, the N-ethyl-N-methyl analog was equipotent with nicotine in rodent antinociception tests, despite an unknown mechanism of action (Dukat et al., 2004).

Regioselective Displacement Reactions

Shibamori et al. (1990) investigated the regioselective displacement reactions of a related compound, ethyl 1-cyclopropyl-5,6,7,8-tetrafluoro-4(1H)-oxoquinoline-3-carboxylate, with amine nucleophiles. The study's focus was on achieving selective nucleophilic displacement at specific positions, which has implications in the synthesis of various fluoroquinolones (Shibamori et al., 1990).

Enzymatic Kinetic Resolution

Crawford et al. (2007) described a spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline using Candida antarctica Lipase B. This process led to the isolation of an R-acetamide from the racemic amine, demonstrating the potential for enzymatic resolution in the synthesis of chiral compounds (Crawford et al., 2007).

Antibiotic Compounds from Janibacter limosus

Asolkar et al. (2004) identified a tetrahydroquinoline derivative, helquinoline, from cultures of Janibacter limosus. This compound showed significant biological activity against bacteria and fungi, highlighting the potential of tetrahydroquinoline derivatives in antibiotic development (Asolkar et al., 2004).

Synthesis in Ionic Liquid

Wan et al. (2011) reported the synthesis of N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles in a basic ionic liquid. This method, involving a four-component reaction, demonstrates the utility of ionic liquids in the efficient synthesis of complex molecules (Wan et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-ethyl-5,6,7,8-tetrahydroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-12-10-7-3-5-9-6-4-8-13-11(9)10/h4,6,8,10,12H,2-3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBKRVWPGIIUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-5,6,7,8-tetrahydroquinolin-8-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

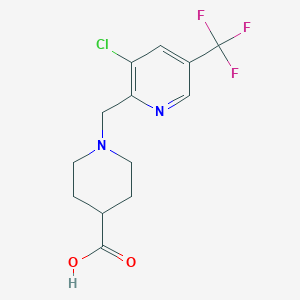

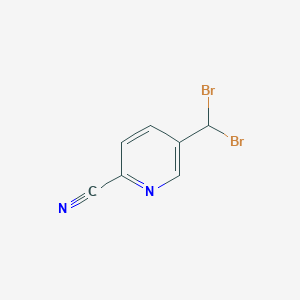

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-3,5-dichloro-N-cyclobutyl-benzenesulfonamide](/img/structure/B1429475.png)

![Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1429476.png)

![2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429479.png)

![2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1429482.png)

![methyl (2E)-3-(dimethylamino)-2-[(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acrylate](/img/structure/B1429485.png)